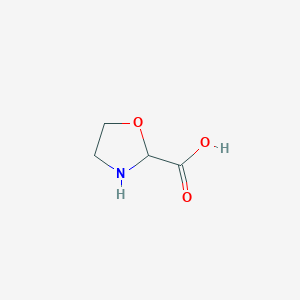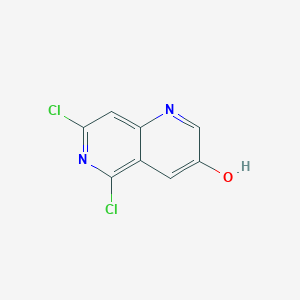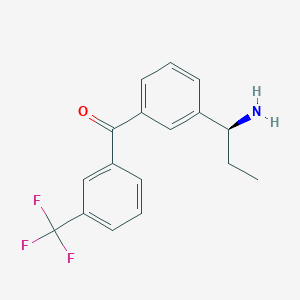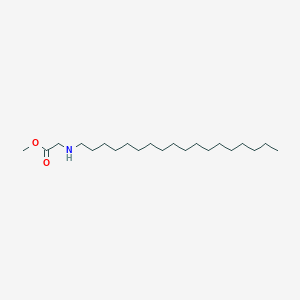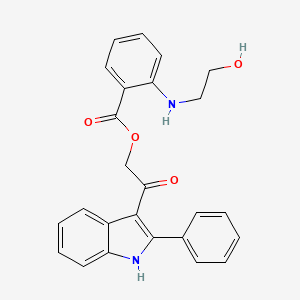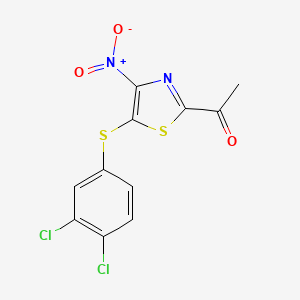
1-(5-((3,4-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-((3,4-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 3,4-dichlorophenyl group, a nitro group, and a thioether linkage, making it a molecule of interest in various fields of research.
Métodos De Preparación
The synthesis of 1-(5-((3,4-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone typically involves multiple steps. One common method includes the condensation of 3,4-dichlorothiophenol with 2-bromo-4-nitroacetophenone under basic conditions to form the thioether linkage. This is followed by cyclization with thiourea to form the thiazole ring. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate .
Análisis De Reacciones Químicas
1-(5-((3,4-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes.
Mecanismo De Acción
The mechanism of action of 1-(5-((3,4-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components. The thiazole ring can interact with enzymes and proteins, inhibiting their function. The compound’s ability to form covalent bonds with nucleophiles makes it effective in disrupting biological pathways .
Comparación Con Compuestos Similares
Similar compounds include:
1-(3,4-Dichlorophenyl)ethanone thiosemicarbazone: This compound also contains a 3,4-dichlorophenyl group and a thioether linkage but differs in its functional groups and overall structure.
2-(3,4-Dichlorophenyl)-1,3-thiazole: This compound shares the thiazole ring and dichlorophenyl group but lacks the nitro group and ethanone moiety.
4-(2,5-Dichlorothienyl)-1,3-thiazole: This compound has a similar thiazole ring structure but differs in the position and type of substituents.
Propiedades
Fórmula molecular |
C11H6Cl2N2O3S2 |
|---|---|
Peso molecular |
349.2 g/mol |
Nombre IUPAC |
1-[5-(3,4-dichlorophenyl)sulfanyl-4-nitro-1,3-thiazol-2-yl]ethanone |
InChI |
InChI=1S/C11H6Cl2N2O3S2/c1-5(16)10-14-9(15(17)18)11(20-10)19-6-2-3-7(12)8(13)4-6/h2-4H,1H3 |
Clave InChI |
XEOMMTDMEYJPOQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC(=C(S1)SC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Benzo[h]quinolin-2-yl)ethanol](/img/structure/B12970728.png)

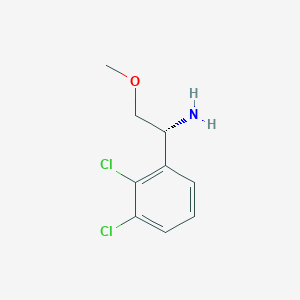
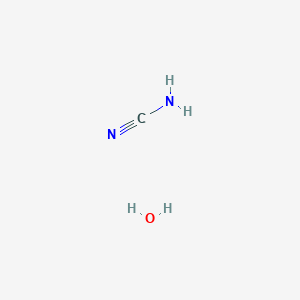
![Pyrazolo[1,5-a]pyridine-4-carboxamide](/img/structure/B12970750.png)
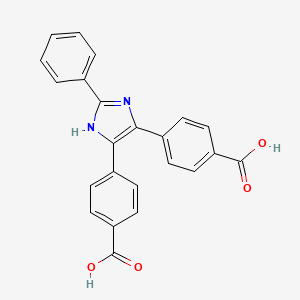
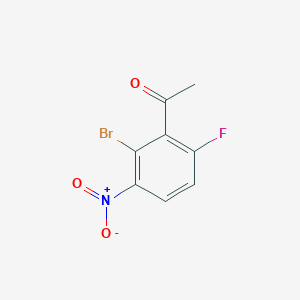
![4-Mercapto-6-methyl-1-((5-methylfuran-2-yl)methylene)furo[3,4-c]pyridin-3(1H)-one](/img/structure/B12970775.png)
